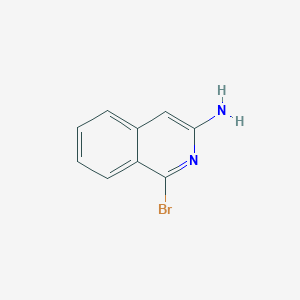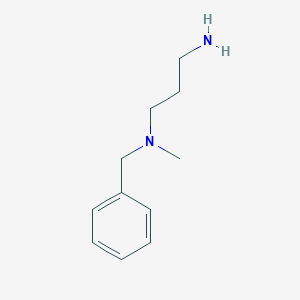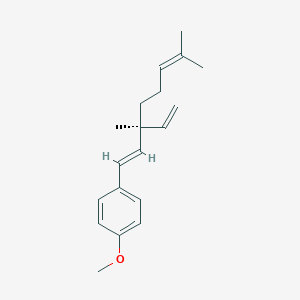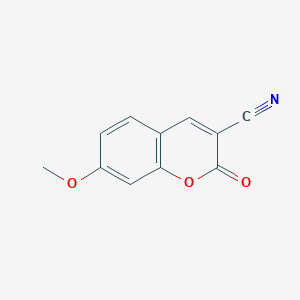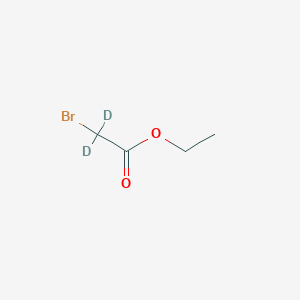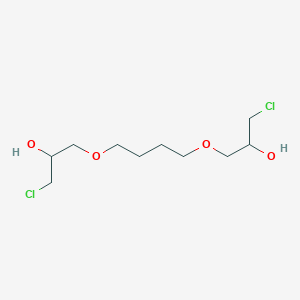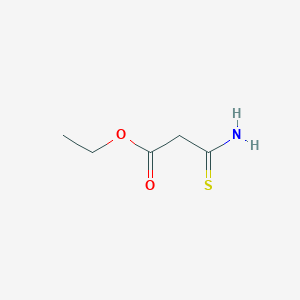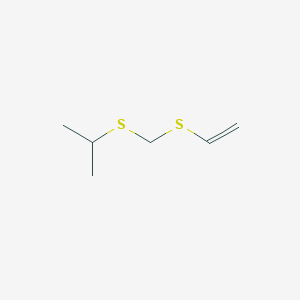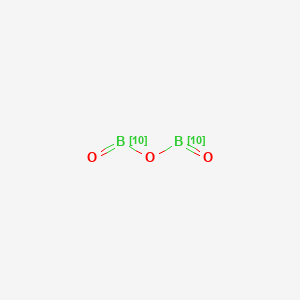
Oxo(oxo(10B)oxy)(10B)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(oxo(10B)oxy)(10B)borane, commonly known as B10BO2, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, catalysis, and material science. In
Aplicaciones Científicas De Investigación
B10BO2 has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anti-cancer properties. Studies have shown that B10BO2 inhibits the growth of cancer cells and induces apoptosis. In catalysis, B10BO2 has been found to be an effective catalyst for various reactions, including the reduction of nitro compounds and the oxidation of alcohols. In material science, B10BO2 has been studied for its potential use in the development of new materials, such as boron-containing polymers.
Mecanismo De Acción
The mechanism of action of B10BO2 is not fully understood. However, studies have suggested that it may act as a boron-containing inhibitor of enzymes involved in cancer cell growth and proliferation. In catalysis, B10BO2 may act as a Lewis acid catalyst, facilitating the reaction between the reactants.
Biochemical and Physiological Effects:
B10BO2 has been found to have minimal toxicity in vitro and in vivo studies. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using B10BO2 in lab experiments is its unique boron-containing structure, which can lead to the development of new materials and catalytic reactions. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for the study of B10BO2. One direction is the development of new materials and catalysts based on the unique boron-containing structure of B10BO2. Another direction is the study of its potential use in medicine, particularly in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of B10BO2.
In conclusion, B10BO2 is a boron-containing compound that has gained attention in scientific research due to its unique properties. Its potential applications in various fields, including medicine, catalysis, and material science, make it a promising compound for future research.
Métodos De Síntesis
The synthesis of B10BO2 involves the reaction of boron oxide with borohydride in the presence of a catalyst. The reaction results in the formation of B10BO2 as a white solid. The purity of the compound can be improved through recrystallization.
Propiedades
Número CAS |
12228-57-8 |
|---|---|
Nombre del producto |
Oxo(oxo(10B)oxy)(10B)borane |
Fórmula molecular |
B2O3 |
Peso molecular |
68.024 g/mol |
Nombre IUPAC |
oxo(oxo(10B)oxy)(10B)borane |
InChI |
InChI=1S/B2O3/c3-1-5-2-4/i1-1,2-1 |
Clave InChI |
JKWMSGQKBLHBQQ-BHBJOZJASA-N |
SMILES isomérico |
[10B](=O)O[10B]=O |
SMILES |
B(=O)OB=O |
SMILES canónico |
B(=O)OB=O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
